2-氟丙酸乙酯

描述

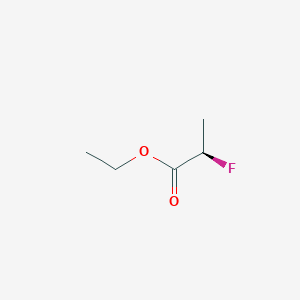

Ethyl (2R)-2-fluoropropanoate, also known as ethyl 2-fluoro-2-methylpropanoate, is a colorless, odorless, volatile liquid with a boiling point of 106°C. It is a naturally occurring compound found in a variety of plants and animals, including in the human body. Ethyl (2R)-2-fluoropropanoate is a fluorinated carboxylic acid ester, which is used in a variety of scientific and industrial applications. This compound has been studied extensively over the past few decades, and is gaining increasing attention due to its unique properties and potential applications.

科学研究应用

紫杉醇C-13侧链的化学酶法合成

2-氟丙酸乙酯: 被用于生物拆分生产(2R,3S)-3-苯基环氧乙酸乙酯,它是紫杉醇C-13侧链的化学酶法合成中的关键中间体 。该过程涉及一种新的地霉属真菌菌株,该菌株含有环氧化物水解酶,能够在合成中实现高对映选择性。

瑞波西汀的合成

该化合物还在瑞波西汀的合成中发挥作用,瑞波西汀是一种作为去甲肾上腺素再摄取抑制剂的药物 。合成过程的高对映选择性对于药物的疗效至关重要。

克劳森酰胺的合成

另一种应用是在克劳森酰胺的合成中,克劳森酰胺是一种益智药物。 来自2-氟丙酸乙酯的对映异构体(2S,3R)-3-苯基环氧乙酸乙酯被应用于这种合成 。

心血管药物地尔硫卓

2-氟丙酸乙酯: 类似物是心血管药物地尔硫卓合成中的重要中间体 。这展示了该化合物在创建各种药物中间体方面的多功能性。

氨肽酶N抑制剂

该化合物的衍生物被用作抗癌药物的合成中间体,这些抗癌药物作为氨肽酶N抑制剂起作用,例如贝斯丁、费贝斯丁和普贝斯丁 。

药物发现和分子对接

该化合物参与了与聚乙二醇叠氮部分通过酰胺键连接的衍生物的合成。 这些衍生物的特征在于它们与SERCA的结合模式,SERCA是开发针对类风湿性关节炎的新疗法的一个靶点 。

生物技术应用

2-氟丙酸乙酯: 在生物技术应用中也很重要,特别是在使用醇脱氢酶 (ADH) 制备手性药物中间体和精细化学品方面 。

对映选择性催化

安全和危害

作用机制

Target of Action

Similar compounds are known to interact with various enzymes and receptors within the body

Mode of Action

It is known that ethers, a class of compounds to which ethyl (2r)-2-fluoropropanoate belongs, often undergo cleavage of the c–o bond when exposed to strong acids . This reaction could potentially lead to changes in the target molecules, affecting their function. More research is needed to understand the specific interactions of Ethyl (2R)-2-fluoropropanoate with its targets.

Biochemical Pathways

Ethers are known to participate in various biochemical reactions, including those involving enzymes such as alcohol dehydrogenase and cytochrome p450 These enzymes play crucial roles in metabolism and detoxification processes within the body

Pharmacokinetics

Ethers are generally known to be rapidly absorbed and distributed throughout the body . The metabolism of ethers often involves enzymatic reactions, and they are typically excreted via the kidneys . More research is needed to understand the specific ADME properties of Ethyl (2R)-2-fluoropropanoate and their impact on its bioavailability.

Result of Action

Ethers are known to participate in various biochemical reactions, potentially leading to changes in cellular function

Action Environment

The action, efficacy, and stability of Ethyl (2R)-2-fluoropropanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .

属性

IUPAC Name |

ethyl (2R)-2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMITNOQNBVSQG-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426538 | |

| Record name | Propanoic acid, 2-fluoro-, ethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72959-94-5 | |

| Record name | Propanoic acid, 2-fluoro-, ethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2R)-2-fluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)